molecular formula C8H13ClN4O2 B13501337 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride

Cat. No.: B13501337
M. Wt: 232.67 g/mol
InChI Key: VIJJHBIUBOOXBF-UHFFFAOYSA-N
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Description

Academic Significance of Triazole-Piperidine Hybrid Scaffolds

Triazole-piperidine hybrids, such as 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride, are prized for their dual functionality in molecular recognition and metabolic stability. The 1,2,3-triazole ring serves as a bioisostere for amide and ester groups, enhancing binding affinity to biological targets while resisting enzymatic degradation. Piperidine, a saturated six-membered nitrogen heterocycle, contributes conformational flexibility, enabling optimal spatial alignment with receptor sites. This synergy is exemplified by the compound’s SMILES notation (C1CNCCC1N2N=CC(=N2)C(=O)O.Cl), which underscores the covalent linkage between the triazole’s N2 nitrogen and the piperidine’s C4 position.

Recent synthetic campaigns have leveraged copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble analogous triazole-piperidine frameworks. For instance, Mendapara et al. synthesized benzimidazole-piperidine-triazole hybrids exhibiting broad-spectrum antimicrobial activity, while Vaghasiya et al. reported piperazine-triazole derivatives with sub-5 μM IC₅₀ values against cancer cell lines. The parent compound’s carboxylic acid group further allows derivatization into esters or amides, expanding its utility as a multifunctional building block.

Table 1: Molecular Properties of 2-(Piperidin-4-yl)-2H-1,2,3-Triazole-4-Carboxylic Acid Hydrochloride

Property Value
Molecular Formula C₈H₁₃ClN₄O₂
Molecular Weight 232.67 g/mol
IUPAC Name 2-piperidin-4-yltriazole-4-carboxylic acid; hydrochloride
SMILES C1CNCCC1N2N=CC(=N2)C(=O)O.Cl
Key Functional Groups Triazole, Piperidine, Carboxylic Acid

The structural duality of this compound enables interactions with diverse biological targets. Molecular docking studies on analogous hybrids reveal hydrogen bonding between the triazole’s nitrogen atoms and protease active sites, while the piperidine ring engages in hydrophobic interactions with binding pockets. These features underscore its value in rational drug design, particularly for diseases requiring multitarget therapies.

Research Context in Heterocyclic Compound Development

The development of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride aligns with broader trends in heterocyclic chemistry, where modular synthesis and functional group compatibility are paramount. Heterocycles constitute over 80% of FDA-approved drugs, with nitrogen-containing rings like piperidine and triazole dominating anticancer and antimicrobial portfolios. Advances in C–H activation and photoredox catalysis have accelerated the functionalization of such scaffolds, enabling rapid access to structurally complex derivatives.

Intramolecular cyclization strategies have been particularly transformative. For example, Usuki et al. demonstrated a one-pot Suzuki–Miyaura coupling and hydrogenation sequence to synthesize piperidine derivatives under mild conditions, a method adaptable to the parent compound’s synthesis. Similarly, Gharpure et al. achieved regioselective piperidine formation via 6-endo-dig cyclization of alkynes, highlighting the scaffold’s synthetic versatility. These methodologies reduce reliance on protecting groups, streamlining the production of triazole-piperidine hybrids.

The compound’s carboxylic acid moiety further positions it as a linchpin for multicomponent reactions. By converting the acid to an acyl chloride or activated ester, researchers can append diverse pharmacophores, such as benzimidazoles or quinolones, to enhance target selectivity. This modularity is critical in addressing drug resistance, as slight structural modifications can restore efficacy against mutated pathogens or cancer cell lines.

Properties

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

2-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-10-12(11-7)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,13,14);1H

InChI Key

VIJJHBIUBOOXBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2N=CC(=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves constructing the 1,2,3-triazole ring followed by functionalization with the piperidin-4-yl group and introduction of the carboxylic acid functionality. The hydrochloride salt form is obtained by treatment with hydrochloric acid to enhance solubility and stability.

Detailed Synthetic Route

A representative synthetic route is outlined as follows, based on the work of Giraudo et al. and related studies:

Step Reaction/Transformation Reagents and Conditions Yield/Notes
1 Reduction of ethyl ester to alcohol Lithium aluminium hydride (LiAlH4), tetrahydrofuran (THF), 0 °C to room temperature Intermediate alcohol obtained (compound 6)
2 Bromination of alcohol N-Bromosuccinimide (NBS), triphenylphosphine (PPh3), dichloromethane (CH2Cl2), –10 °C Brominated intermediate (compound 7), unstable
3 Cyanide substitution Sodium cyanide (NaCN), ethanol/water, room temperature Nitrile intermediate (compound 8)
4 One-pot reduction and protection Sodium borohydride (NaBH4), nickel chloride (NiCl2), benzyloxycarbonyl chloride (Cbz-Cl), methanol, 0 °C to room temperature Protected amine intermediate (compound 9)
5 Acidic deprotection 2 M hydrochloric acid (HCl), reflux Target compound 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride obtained

This sequence highlights the key transformations from ester to the triazole carboxylic acid hydrochloride salt, emphasizing the protection/deprotection steps critical for purification and yield optimization.

Alternative Synthetic Routes

An alternative synthesis involves the use of glutamic acid as a starting material to prepare sulfur-containing analogues via annulation with sulfur monochloride (S2Cl2) and subsequent deprotection, which provides access to related triazole derivatives with sulfur heteroatoms. This method, however, has lower overall yields (~8% over four steps) but offers structural diversity for analog development.

Analytical Characterization

The synthesized compound is typically characterized by:

Research Findings on Preparation and Structure-Activity Relationships (SAR)

  • The 4-hydroxy-1,2,3-triazole moiety serves as a bioisostere of the carboxylic acid group, offering similar acidic properties (pKa 5-7) and enabling deprotonation at physiological pH, which is crucial for mimicking neurotransmitter activity.
  • Substitutions at the 5-position of the triazole core with bulky groups such as 2-naphthylmethyl or 3,3-diphenylpropyl improve binding affinity to GABA_A receptors, indicating the importance of steric and electronic effects in the preparation of active derivatives.
  • Regioisomeric variations (N1- vs. N2-substitution on the triazole ring) affect the binding affinity and pharmacological profile, guiding synthetic modifications to optimize activity.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions/Values
Starting material Ethyl ester precursor or glutamic acid Commercially available or synthesized
Key reagents LiAlH4, NBS, PPh3, NaCN, NaBH4, NiCl2, Cbz-Cl, HCl Standard laboratory reagents
Reaction types Reduction, bromination, nucleophilic substitution, protection/deprotection Multi-step synthesis
Purity of final product ≥ 95% Confirmed by chromatographic and spectroscopic methods
Yield Moderate to good (variable by route) Optimized via protection strategies

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core participates in cycloaddition and substitution reactions due to its electron-deficient nature:

  • Nucleophilic substitution at the triazole C5 position occurs with amines or alkoxides under basic conditions, enabling functional group diversification .

  • Cycloaddition reactions with strained alkynes (e.g., norbornene derivatives) yield fused polycyclic systems through [3+2] mechanisms .

Table 1: Triazole Ring Modifications

Reaction TypeConditionsProduct YieldKey Catalyst/ReagentSource
C5 AmidationDMF, Cs₂CO₃, 80°C, 12h72-85%4-Nitrobenzoyl chloride
Ruthenium-Catalyzed Rearrangement[Ru(p-cymene)Cl₂]₂, CH₃CN, 60°C68%Hydrazonoisoxazolone precursor
Copper-Free Click ChemistryH₂O, RT, 6h91%Dibenzocyclooctyne

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes classical transformations:

  • Esterification with alcohols (MeOH, EtOH) using H₂SO₄ or DCC/DMAP yields corresponding esters .

  • Amide coupling via EDC/HOBt activates the acid for reaction with primary/secondary amines, producing bioactive conjugates .

Critical Data:

  • pKa of carboxylic acid: ~2.8 (enhanced acidity from triazole ring electron withdrawal)

  • Optimal coupling temperature: 0-5°C to minimize racemization

Piperidine Functionalization

The piperidine nitrogen undergoes characteristic secondary amine reactions:

  • N-Acylation with acetyl chloride in dichloromethane achieves >90% conversion within 2h .

  • Mannich Reactions with formaldehyde and nitromethane yield β-nitroamine derivatives (45-60% yield) .

Mechanistic Insight:
Protonation of the piperidine nitrogen in acidic media increases electrophilicity, facilitating alkylation at the 4-position .

Transition Metal-Catalyzed Couplings

The triazole ring directs regioselective cross-couplings:

  • Suzuki-Miyaura Reactions with arylboronic acids (Pd(OAc)₂, K₂CO₃) introduce aromatic groups at C4 .

  • Buchwald-Hartwig Amination forms C-N bonds between triazole and aryl halides (CuI, 1,10-phenanthroline) .

Optimized Protocol (Suzuki Coupling):

text
Reagents: - Arylboronic acid (1.2 eq) - Pd(OAc)₂ (5 mol%) - K₂CO₃ (3 eq) - THF:H₂O (3:1), 85°C, 12h Yield Range: 82-91%[6]

Reduction/Oxidation Pathways

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to alcohol (65% yield), though HCl salt requires prior neutralization .

  • Piperidine Ring Oxidation : m-CPBA oxidizes piperidine to N-oxide (40% yield), altering conformational flexibility .

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-exchange resins:

  • Anion Exchange : Amberlite IRA-400 (OH⁻ form) converts HCl salt to free base in 98% efficiency .

  • Cation Complexation : AgNO₃ precipitates AgCl, generating silver-triazole coordination complexes.

Stability Under Reaction Conditions

Key degradation pathways observed:

  • Thermal Decomposition : >180°C leads to decarboxylation (TGA data: 12% mass loss at 220°C)

  • Photolytic Cleavage : UV light (254 nm) induces triazole ring opening (t₁/₂ = 3.2h in MeCN)

This comprehensive reactivity profile enables rational design of derivatives for antimicrobial and anticancer applications. Recent advances in Ru-catalyzed rearrangements and aqueous-phase click chemistry have expanded synthetic utility while maintaining atom economy.

Scientific Research Applications

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism: 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid Hydrochloride

Key Differences :

  • Substitution Position : The piperidinyl group is attached to the triazole’s 1-position in this isomer, compared to the 2-position in the target compound.
  • Molecular Formula : C₈H₁₃ClN₄O₂ (MW: 232.67) .
  • Impact : Positional isomerism alters steric and electronic interactions. The 1-substituted isomer may exhibit reduced hydrogen-bonding capacity due to spatial constraints, whereas the 2-substituted variant (target compound) allows for more flexible interactions with biological targets.

Heterocycle Variation: 4-Methyl-2-(Piperidin-4-yl)-1H-Imidazole-5-Carboxylic Acid Hydrochloride

Key Differences :

  • Core Structure : Replaces triazole with imidazole (two nitrogen atoms vs. three in triazole).
  • Molecular Formula : C₁₀H₁₇Cl₂N₃O₂ (MW: 282.17) .
  • Impact: The imidazole ring offers distinct electronic properties, such as increased basicity at the N-3 position.

Substituent Flexibility: 1-[2-(Piperidin-2-yl)ethyl]-1H-1,2,3-Triazole-4-Carboxylic Acid Hydrochloride

Key Differences :

  • Linker and Substituent Position : Incorporates an ethyl spacer between the triazole and piperidine (2-yl substitution).
  • The 2-yl piperidine substitution may alter ring puckering dynamics compared to the 4-yl substitution in the target compound .

Aromatic vs. Aliphatic Substituents: 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

Key Differences :

  • Substituent : Replaces piperidinyl with a phenyl group.
  • Molecular Formula : C₁₀H₉N₃O₂ (MW: 203.19) .

Comparative Data Table

Compound Name Core Heterocycle Substituent Position Molecular Formula Molecular Weight Key Feature(s)
2-(Piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride Triazole 2,4 Not Provided Inferred ~232 Enhanced solubility (HCl salt)
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride Triazole 1,4 C₈H₁₃ClN₄O₂ 232.67 Positional isomerism
4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride Imidazole 2,4,5 C₁₀H₁₇Cl₂N₃O₂ 282.17 Methyl group enhances lipophilicity
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Triazole 2,4,5 C₁₀H₉N₃O₂ 203.19 Aromatic substitution

Biological Activity

The compound 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is a derivative of the 1,2,3-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is C13H20N4O4C_{13}H_{20}N_{4}O_{4} with a molar mass of 296.32 g/mol. The compound features a piperidine ring attached to a triazole structure, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Viability and Apoptosis : In vitro studies showed that compounds related to 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in various cancer cell lines. For example, treatment with similar triazole compounds led to increased apoptotic cell proportions in H1299 lung cancer cells (20.43% at 2 μM and up to 77.4% at 8 μM) .
  • Mechanisms of Action : The anticancer effects are often attributed to the modulation of key apoptotic pathways. Compounds have been shown to downregulate anti-apoptotic proteins (e.g., Bcl-2) and upregulate pro-apoptotic markers (e.g., cleaved caspase 3), indicating a shift towards apoptosis in cancerous cells .

Other Biological Activities

Beyond anticancer effects, triazole derivatives have been reported to possess a range of biological activities:

  • Antimicrobial Properties : Triazole compounds have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infectious diseases .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Study 1: Histone Deacetylase Inhibition

In a study focusing on histone deacetylase inhibitors (HDACi), derivatives featuring the piperidin-4-yltriazole core exhibited promising inhibition rates exceeding 90% at concentrations as low as 1 μM. The most effective compounds selectively inhibited HDAC6, highlighting their potential in cancer therapy .

Case Study 2: PXR Modulation

Research has identified analogs of triazole derivatives that act as potent modulators of the Pregnane X receptor (PXR), influencing drug metabolism and potentially reducing adverse drug reactions. These compounds exhibited low nanomolar IC50 values for binding and cellular activity .

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 ValueTargeted Cells
Compound AAnticancer0.43 µMHCT116
Compound BHDAC Inhibition>90%Various cancer cell lines
Compound CPXR Modulation<1 µMLiver cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the academic-scale preparation of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Piperidine Coupling : Nucleophilic substitution or palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine moiety .

Carboxylic Acid Activation : Hydrolysis of ester intermediates under acidic or basic conditions, followed by HCl salt formation.

  • Optimization Tips :

  • Use inert atmospheres for palladium-catalyzed steps to prevent catalyst oxidation.

  • Control reaction temperature (40–100°C) and stoichiometric ratios (e.g., cesium carbonate as base) to maximize yields (60–90%) .

    Table 1: Representative Reaction Conditions

    StepReagents/CatalystsSolventTemp (°C)Time (h)Yield (%)
    1CuI, sodium ascorbateDMF251270–80
    2Pd(OAc)₂, XPhost-BuOH805.565–75
    3HCl (6M aqueous)H₂O951785–90

    Adapted from multi-step protocols in palladium-mediated couplings

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL-2019 for structure refinement. Collect data at 100 K with Mo Kα radiation (λ = 0.71073 Å). Anisotropic displacement parameters confirm HCl salt formation and hydrogen-bonding networks .
  • NMR Spectroscopy : Assign peaks via 2D techniques (HSQC, HMBC). Key signals:
  • Triazole protons: 7.8–8.5 ppm (¹H NMR).
  • Carboxylic acid carbon: ~168 ppm (¹³C NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calc. for C₉H₁₂ClN₃O₂: 245.06).

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Desiccate at –20°C under nitrogen to prevent hygroscopic degradation. Use amber vials to limit light exposure .
  • Safety Protocols :
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Handle in a fume hood with exposure limits ≤0.1 mg/m³ .
  • Emergency Measures :
  • Skin contact: Flush with water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation: Relocate to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and tautomeric behavior of this compound?

  • Methodological Answer :

  • Tautomer Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energies of 1H- and 2H-triazole tautomers.
  • Reactivity Prediction : Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., kinases) .
    • Key Findings :
  • The 2H-triazole tautomer is energetically favored by ~3 kcal/mol in gas phase.
  • Solvent effects (e.g., water) may stabilize zwitterionic forms .

Q. How should researchers address contradictions in spectroscopic data arising from dynamic processes?

  • Methodological Answer :

Variable-Temperature NMR (VT-NMR) : Acquire spectra from 298–343 K to identify temperature-dependent shifts caused by tautomerism or conformational exchange.

Dynamic NMR Simulation : Fit line-shape changes to determine activation energy (ΔG‡) using software like MestReNova .

Comparative Analysis : Cross-validate with IR spectroscopy (carboxylic acid O-H stretch: 2500–3000 cm⁻¹) and X-ray data .

Q. What strategies improve the compound’s solubility for in vitro bioassays without compromising stability?

  • Methodological Answer :

  • pH Adjustment : Use citrate buffer (pH 3–4) to enhance solubility via zwitterion formation.

  • Co-solvents : Add ≤10% DMSO or PEG-400 to aqueous solutions.

  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

    Table 2: Solubility Profile in Common Solvents

    SolventSolubility (mg/mL, 25°C)Stability (24 h)
    Water (pH 2)12.5 ± 1.2>95%
    Methanol45.6 ± 2.190%
    DMSO>10085%

    Data extrapolated from analogous hydrochlorides

Q. What analytical challenges arise in purity assessment, and how can they be mitigated?

  • Methodological Answer :

  • HPLC Challenges :
  • Peak tailing due to HCl counterion interactions with C18 columns. Solution : Use ion-pairing agents (e.g., 0.1% TFA) .
  • Elemental Analysis : Account for hygroscopicity by drying samples under vacuum (0.1 mmHg, 24 h) before testing.
  • Impurity Profiling : LC-MS/MS to detect synthesis byproducts (e.g., unreacted piperidine intermediates) .

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